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Compound of Interest

Compound Name: Elimusertib-d3

Cat. No.: B15618933

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.
By targeting ATR, Elimusertib disrupts DNA damage checkpoint activation and repair, leading to
apoptosis in cancer cells, particularly those with existing DNA repair deficiencies. This technical
guide provides a comprehensive overview of the synthesis and characterization of
Elimusertib-d3, a deuterated isotopologue of Elimusertib, which is valuable as an internal
standard in quantitative bioanalytical assays.

Synthesis of Elimusertib-d3

The synthesis of Elimusertib-d3 follows a similar pathway to that of Elimusertib, with the
introduction of a deuterated methyl group in the final steps. The synthesis of the non-
deuterated parent compound, Elimusertib, is detailed in patent W0O2016020320 (Example 111).
Based on this, a proposed synthetic route for Elimusertib-d3 is outlined below.

Proposed Synthetic Workflow
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Synthesis of Elimusertib-d3
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Caption: Proposed workflow for the synthesis of Elimusertib-d3.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-
naphthyridine
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The synthesis of this key intermediate is expected to follow the procedures outlined in patent
W02016020320 for the analogous non-deuterated intermediate. This multi-step process would
likely involve the construction of the 1,7-naphthyridine core followed by the introduction of the
pyrazole moieties.

Step 2: Synthesis of 2-chloro-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-
naphthyridine

To a solution of the unmethylated pyrazole precursor in a suitable aprotic solvent such as
dimethylformamide (DMF), a base like cesium carbonate (Cs2CO3) is added. The mixture is
stirred at room temperature, followed by the addition of deuterated methyl iodide (CD3l). The
reaction is then heated to facilitate the methylation. After completion, the reaction is worked up
by extraction and purified by column chromatography to yield the deuterated intermediate.

Step 3: Synthesis of Elimusertib-d3 (2-((3R)-3-methylmorpholin-4-yl)-4-(1-(methyl-d3)-1H-
pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine)

The deuterated chloro-naphthyridine intermediate is dissolved in a suitable solvent like
dimethyl sulfoxide (DMSO). (3R)-3-methylmorpholine and a non-nucleophilic base such as
N,N-diisopropylethylamine (DIPEA) are added to the solution. The reaction mixture is heated to
drive the nucleophilic aromatic substitution. Upon completion, the product is isolated by
extraction and purified by preparative high-performance liquid chromatography (HPLC) to
afford Elimusertib-d3.

Characterization of Elimusertib-d3

A comprehensive characterization of Elimusertib-d3 is essential to confirm its identity, purity,
and isotopic enrichment.

Physicochemical Properties
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Property Value

Molecular Formula C20H18D3N70

Molecular Weight 378.45 g/mol

Appearance Light yellow to yellow solid[1]
Purity (by HPLC) >98%

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition. The protonated molecule [M+H]+ is observed. For quantitative analysis
using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction
monitoring (MRM) transitions are used.

Compound Parent lon (m/z) Product lon (m/z)

318.2 (quantitative), 277.3

Elimusertib 376.3 o
(qualitative)

Elimusertib-d3 (as internal ] ]
379.4 (predicted) 321.2 (predicted)

standard)

Note: The predicted m/z values for Elimusertib-d3 are based on the addition of three
deuterium atoms to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used
to confirm the chemical structure. The absence of the N-methyl proton signal in the 1H NMR
spectrum and the characteristic triplet for the CD3 group in the 13C NMR spectrum would
confirm the successful deuteration.

(Note: As specific experimental NMR data for Elimusertib-d3 is not publicly available,
representative shifts for the parent compound, Elimusertib, would be used as a reference for

structural confirmation.)

Mechanism of Action and Signaling Pathway
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Elimusertib is an inhibitor of ATR kinase, a master regulator of the DNA damage response. In
response to DNA damage, ATR is activated and phosphorylates a cascade of downstream
targets, including Chk1, leading to cell cycle arrest and DNA repair. By inhibiting ATR,
Elimusertib prevents this signaling cascade, causing cells with damaged DNA to proceed
through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.

ATR Signaling Pathway
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Caption: Inhibition of the ATR signaling pathway by Elimusertib.
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Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of
Elimusertib-d3, a critical tool for the preclinical and clinical development of Elimusertib. The
proposed synthetic route and characterization data serve as a valuable resource for
researchers in the fields of medicinal chemistry, drug metabolism, and clinical pharmacology.
Understanding the synthesis of this deuterated internal standard is crucial for accurate
bioanalysis, which underpins the robust evaluation of Elimusertib's pharmacokinetic and
pharmacodynamic properties in the pursuit of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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